Cas no 2034484-39-2 (2-(4-fluorophenoxy)-1-[3-(pyridazin-3-yloxy)piperidin-1-yl]ethan-1-one)
![2-(4-fluorophenoxy)-1-[3-(pyridazin-3-yloxy)piperidin-1-yl]ethan-1-one structure](https://ja.kuujia.com/scimg/cas/2034484-39-2x500.png)
2-(4-fluorophenoxy)-1-[3-(pyridazin-3-yloxy)piperidin-1-yl]ethan-1-one 化学的及び物理的性質
名前と識別子
-
- 2-(4-fluorophenoxy)-1-(3-(pyridazin-3-yloxy)piperidin-1-yl)ethanone
- 2-(4-fluorophenoxy)-1-(3-pyridazin-3-yloxypiperidin-1-yl)ethanone
- 2-(4-fluorophenoxy)-1-[3-(pyridazin-3-yloxy)piperidin-1-yl]ethan-1-one
-
- インチ: 1S/C17H18FN3O3/c18-13-5-7-14(8-6-13)23-12-17(22)21-10-2-3-15(11-21)24-16-4-1-9-19-20-16/h1,4-9,15H,2-3,10-12H2
- InChIKey: OJHSIBAVMGAGHA-UHFFFAOYSA-N
- ほほえんだ: FC1C=CC(=CC=1)OCC(N1CCCC(C1)OC1=CC=CN=N1)=O
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 6
- 重原子数: 24
- 回転可能化学結合数: 5
- 複雑さ: 405
- 疎水性パラメータ計算基準値(XlogP): 2
- トポロジー分子極性表面積: 64.599
2-(4-fluorophenoxy)-1-[3-(pyridazin-3-yloxy)piperidin-1-yl]ethan-1-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6490-0165-10mg |
2-(4-fluorophenoxy)-1-[3-(pyridazin-3-yloxy)piperidin-1-yl]ethan-1-one |
2034484-39-2 | 10mg |
$79.0 | 2023-09-08 | ||
Life Chemicals | F6490-0165-15mg |
2-(4-fluorophenoxy)-1-[3-(pyridazin-3-yloxy)piperidin-1-yl]ethan-1-one |
2034484-39-2 | 15mg |
$89.0 | 2023-09-08 | ||
Life Chemicals | F6490-0165-10μmol |
2-(4-fluorophenoxy)-1-[3-(pyridazin-3-yloxy)piperidin-1-yl]ethan-1-one |
2034484-39-2 | 10μmol |
$69.0 | 2023-09-08 | ||
Life Chemicals | F6490-0165-20μmol |
2-(4-fluorophenoxy)-1-[3-(pyridazin-3-yloxy)piperidin-1-yl]ethan-1-one |
2034484-39-2 | 20μmol |
$79.0 | 2023-09-08 | ||
Life Chemicals | F6490-0165-30mg |
2-(4-fluorophenoxy)-1-[3-(pyridazin-3-yloxy)piperidin-1-yl]ethan-1-one |
2034484-39-2 | 30mg |
$119.0 | 2023-09-08 | ||
Life Chemicals | F6490-0165-4mg |
2-(4-fluorophenoxy)-1-[3-(pyridazin-3-yloxy)piperidin-1-yl]ethan-1-one |
2034484-39-2 | 4mg |
$66.0 | 2023-09-08 | ||
Life Chemicals | F6490-0165-5μmol |
2-(4-fluorophenoxy)-1-[3-(pyridazin-3-yloxy)piperidin-1-yl]ethan-1-one |
2034484-39-2 | 5μmol |
$63.0 | 2023-09-08 | ||
Life Chemicals | F6490-0165-25mg |
2-(4-fluorophenoxy)-1-[3-(pyridazin-3-yloxy)piperidin-1-yl]ethan-1-one |
2034484-39-2 | 25mg |
$109.0 | 2023-09-08 | ||
Life Chemicals | F6490-0165-5mg |
2-(4-fluorophenoxy)-1-[3-(pyridazin-3-yloxy)piperidin-1-yl]ethan-1-one |
2034484-39-2 | 5mg |
$69.0 | 2023-09-08 | ||
Life Chemicals | F6490-0165-2mg |
2-(4-fluorophenoxy)-1-[3-(pyridazin-3-yloxy)piperidin-1-yl]ethan-1-one |
2034484-39-2 | 2mg |
$59.0 | 2023-09-08 |
2-(4-fluorophenoxy)-1-[3-(pyridazin-3-yloxy)piperidin-1-yl]ethan-1-one 関連文献
-
Gousia Begum Phys. Chem. Chem. Phys., 2017,19, 7624-7630
-
Abdur Rauf,Muhammad Imran,Bashir Ahmad,Dennis G. Peters,Mohammad S. Mubarak Food Funct., 2017,8, 4284-4305
-
Ying Jiang,Jianguo Mei,Michael F. Toney,Zhenan Bao Chem. Commun., 2012,48, 7286-7288
-
Qin Wu,Qinqin Cheng,Siming Yuan,Junchao Qian,Kai Zhong,Yinfeng Qian,Yangzhong Liu Chem. Sci., 2015,6, 6607-6613
-
Tanja Knaus,Vasilis Tseliou,Luke D. Humphreys,Nigel S. Scrutton,Francesco G. Mutti Green Chem., 2018,20, 3931-3943
-
Jukuan Zheng,Sibai Xie,Fei Lin,Geng Hua,Tianyi Yu,Darrell H. Reneker Polym. Chem., 2013,4, 2215-2218
-
Sai Zhang,Xuetao Shen,Zhiping Zheng,Yuanyuan Ma J. Mater. Chem. A, 2015,3, 10504-10511
-
Wei Wang,Tao Yan,Shibin Cui,Jun Wan Chem. Commun., 2012,48, 10228-10230
-
Yang Zhang,Qiong Chen,Yan Wang,Xujun Zheng,Haiying Wang,Fahe Cao,Andrew C.-H. Sue,Hao Li Chem. Commun., 2020,56, 11887-11890
2-(4-fluorophenoxy)-1-[3-(pyridazin-3-yloxy)piperidin-1-yl]ethan-1-oneに関する追加情報
Introduction to 2-(4-fluorophenoxy)-1-[3-(pyridazin-3-yloxy)piperidin-1-yl]ethan-1-one (CAS No. 2034484-39-2)
2-(4-fluorophenoxy)-1-[3-(pyridazin-3-yloxy)piperidin-1-yl]ethan-1-one is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural features and potential biological activities. This compound, identified by the Chemical Abstracts Service Number (CAS No.) 2034484-39-2, belongs to a class of molecules that exhibit promising properties for further investigation in drug discovery and development. The presence of multiple functional groups, including a phenoxy moiety, a pyridazine ring, and a piperidine scaffold, makes this molecule a versatile candidate for exploring novel therapeutic pathways.
The structural composition of 2-(4-fluorophenoxy)-1-[3-(pyridazin-3-yloxy)piperidin-1-yl]ethan-1-one is meticulously designed to interact with biological targets in a highly specific manner. The 4-fluorophenoxy group introduces a fluorine atom, which is known to enhance metabolic stability and binding affinity in many pharmacologically active compounds. This modification is particularly relevant in the development of drugs that require prolonged half-life and improved bioavailability. Additionally, the pyridazin-3-yloxy moiety contributes to the compound's ability to modulate enzyme activity and receptor binding, making it a valuable scaffold for further derivatization.
The piperidin-1-yl group is another critical component of this compound, providing a rigid framework that can optimize interactions with biological targets such as kinases, GPCRs, and ion channels. Piperidine derivatives are widely recognized for their role in medicinal chemistry due to their favorable pharmacokinetic properties and ability to penetrate the blood-brain barrier. The combination of these structural elements in 2-(4-fluorophenoxy)-1-[3-(pyridazin-3-yloxy)piperidin-1-yl]ethan-1-one suggests potential applications in treating a variety of diseases, including cancer, inflammation, and neurological disorders.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding modes and interactions of this compound with biological targets with greater accuracy. Studies have indicated that the fluorophenoxy group may enhance binding affinity by participating in hydrophobic interactions and π-stacking with aromatic residues in protein targets. Meanwhile, the pyridazine ring can engage in hydrogen bonding networks, further stabilizing the compound-protein complex. These insights have guided the design of more potent analogs with improved pharmacological profiles.
In vitro studies have begun to uncover the potential therapeutic applications of 2-(4-fluorophenoxy)-1-[3-(pyridazin-3-yloxy)piperidin-1-yl]ethan-1-one. Preliminary data suggest that this compound exhibits inhibitory activity against certain kinases involved in cancer progression. The precise mechanism of action remains under investigation, but early findings point toward its ability to disrupt signaling pathways critical for tumor growth and metastasis. Additionally, the compound has shown promise in modulating inflammatory responses by interacting with key transcription factors and cytokine receptors.
The development of novel drug candidates often involves optimizing synthetic routes to achieve high yields and purity while minimizing environmental impact. The synthesis of 2-(4-fluorophenoxy)-1-[3-(pyridazin-3-yloxy)piperidin-1-yl]ethan-1-one has been approached using multi-step organic transformations that leverage modern catalytic methods. Transition metal-catalyzed cross-coupling reactions have been particularly useful in constructing the complex framework of this molecule efficiently. Such methodologies align with green chemistry principles by reducing waste and improving atom economy.
As research progresses, the integration of machine learning and artificial intelligence into drug discovery is accelerating the identification of promising candidates like 2-(4-fluorophenoxy)-1-[3-(pyridazin-3-yloxy)piperidin-1-yl]ethan-1-one. Predictive models can analyze vast datasets to identify structural features that correlate with biological activity, guiding experimental efforts toward more effective molecules. This interdisciplinary approach is expected to shorten development timelines and reduce costs associated with bringing new drugs to market.
The future prospects for 2-(4-fluorophenoxy)-1-[3-(pyridazin-3-yloxy)piperidin-1-yl]ethan-1-one are promising, with ongoing research aimed at elucidating its full pharmacological spectrum. Clinical trials may be initiated once sufficient preclinical data demonstrate safety and efficacy. Collaborations between academic institutions and pharmaceutical companies will be crucial in translating laboratory findings into tangible therapeutic benefits for patients worldwide.
In conclusion, 2-(4-fluorophenoxy)-1-[3-(pyridazin-3-yloxy)piperidin-1-yl]ethan-1-one (CAS No. 2034484-39-2) represents a significant advancement in medicinal chemistry due to its innovative structure and potential biological activities. The combination of cutting-edge synthetic techniques, computational modeling, and interdisciplinary research efforts positions this compound as a compelling candidate for future therapeutic applications. Continued investigation will be essential to unlock its full potential and contribute to addressing unmet medical needs.
2034484-39-2 (2-(4-fluorophenoxy)-1-[3-(pyridazin-3-yloxy)piperidin-1-yl]ethan-1-one) 関連製品
- 2750-22-3(3-benzoyl-4-methoxyaniline hydrochloride)
- 2639416-15-0(ethyl 3-[4-amino-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoate)
- 2059913-85-6((2S)-3-(Pyrrolidin-1-yl)-2-[(triphenylmethyl)amino]propan-1-ol)
- 769916-07-6(6-Bromoquinazoline-4-carboxylic acid)
- 2171733-65-4(3-{1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylbutanoylpiperidin-4-yl}propanoic acid)
- 112571-69-4(D-myo-Inositol 1,4,5-Trisphosphate Hexaammonium Salt)
- 1207040-32-1(ethyl 2-{[5-(4-methoxyphenyl)-1-phenyl-1H-imidazol-2-yl]sulfanyl}acetate)
- 941954-98-9(N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-5-chloro-2-methylbenzene-1-sulfonamide)
- 331462-16-9((2E)-N-Benzyl-3-(3-bromophenyl)prop-2-enamide)
- 2229509-42-4(5-fluoro-N,N-dimethyl-2-2-methyl-2-(methylamino)propylaniline)




